Product packaging for Bicyclo[4.4.4]tetradec-1-ene(Cat. No.:CAS No. 77159-19-4)

Bicyclo[4.4.4]tetradec-1-ene

Cat. No.: B14439372
CAS No.: 77159-19-4
M. Wt: 192.34 g/mol
InChI Key: ZSRCFDZQKBWQHJ-UHFFFAOYSA-N
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Description

Bicyclo[4.4.4]tetradec-1-ene (CAS#: 77159-19-4, Molecular Formula: C14H24) is a flagship compound in the class of hyperstable alkenes . First identified computationally by Maier and Schleyer in 1981, this cage bicyclic bridgehead alkene is characterized by a negative Olefin Strain Energy (OSE), meaning it is more stable than its parent saturated hydrocarbon . This hyperstability arises primarily from sp2 flattening at the bridgehead carbon, which significantly reduces angle and torsional strain as well as non-bonded van der Waals interactions within the medium-sized ring system . Originally predicted to be "remarkably unreactive," particularly toward hydrogenation, recent synthetic advances have allowed for experimental interrogation of this hypothesis, revealing that while it may resist hydrogenation under mild conditions, it exhibits unexpected reactivity, especially in oxidation reactions . Its primary research value lies in probing the limits of stability and reactivity in strained organic systems, refining long-held computational predictions like Bredt's Rule, and serving as a critical benchmark in physical organic chemistry . Researchers utilize this alkene to study transannular interactions and as a sophisticated model system for validating new theoretical methods . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24 B14439372 Bicyclo[4.4.4]tetradec-1-ene CAS No. 77159-19-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77159-19-4

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

bicyclo[4.4.4]tetradec-1-ene

InChI

InChI=1S/C14H24/c1-2-8-14-11-5-3-9-13(7-1)10-4-6-12-14/h7,14H,1-6,8-12H2

InChI Key

ZSRCFDZQKBWQHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CCCCC(C1)CCCC2

Origin of Product

United States

Elucidating the Unique Electronic Structure and Bonding Characteristics of Bicyclo 4.4.4 Tetradec 1 Ene

Theoretical Frameworks for Understanding Bredt's Rule Violation in Bicyclo[4.4.4]tetradec-1-ene

Bredt's rule empirically states that a double bond cannot be placed at the bridgehead of a bicyclic system because it would introduce excessive ring strain. wikipedia.orgresearchgate.net This is primarily due to the geometric impossibility of maintaining a planar trigonal geometry for the sp² hybridized carbons of the double bond while also accommodating the constraints of small bridged rings, which would lead to poor p-orbital overlap for the π-bond. wikipedia.orgsciencemediacentre.es

This compound, however, represents a significant exception. The large and flexible nature of the three eight-membered rings that constitute its structure allows the molecule to adopt a conformation that minimizes this strain. researchgate.netrsc.org Theoretical studies, beginning with predictions by Maier and Schleyer and later expanded by Kim, identified that certain bridgehead olefins with sufficiently large rings are not only stable but can be "hyperstable." researchgate.netrsc.org this compound was predicted to be among the most stable of these compounds. rsc.orgrsc.org The key to this stability lies in the molecule's ability to distribute strain throughout its large framework, primarily through a flattening of the sp² bridgehead carbon, which leads to significant reductions in angle strain, torsional strain, and non-bonded interactions. researchgate.netrsc.org

A key quantitative measure for the stability of bridgehead alkenes is the Olefin Strain Energy (OSE). OSE is calculated as the difference in strain energy between the alkene and its corresponding saturated alkane. A large positive OSE indicates significant destabilization caused by the double bond, consistent with Bredt's rule. Conversely, a small or even negative OSE suggests the double bond does not introduce substantial strain, or may even relieve it.

Computational studies using molecular mechanics (MMX) have shown that out-bicyclo[4.4.4]tetradec-1-ene possesses a remarkably negative Olefin Strain Energy of -11.0 kcal/mol. koreascience.kr This negative value signifies that the introduction of the double bond at the bridgehead is an energetically favorable event, making the olefin more stable than its saturated counterpart, a phenomenon termed "hyperstability." rsc.orgkoreascience.kr This hyperstability is attributed to the fact that a bridgehead double bond can simultaneously affect all three rings, providing an efficient mechanism for relieving the large-angle strain inherent in the parent bicyclo[4.4.4]tetradecane system. koreascience.kr The stability is so pronounced that Maier and Schleyer predicted the compound "may even resist hydrogenation." researchgate.netrsc.orgrsc.org Indeed, calculations suggested a heat of hydrogenation of only 50 kJ/mol, compared to a typical value of 109 kJ/mol for an unstrained alkene, further quantifying its unusual stability. researchgate.net

Compound NameCalculation MethodOlefin Strain Energy (OSE) (kcal/mol)Reference
out-Bicyclo[4.4.4]tetradec-1-eneMMX-11.0 koreascience.kr

This interactive table provides the calculated Olefin Strain Energy for this compound.

The stability of the double bond in this compound is intrinsically linked to the geometry and hybridization of its bridgehead carbon atoms. In a typical, unstrained alkene, the two sp² hybridized carbons of the double bond and the four atoms attached to them lie in the same plane. lumenlearning.com This planarity maximizes the side-by-side overlap of the unhybridized p-orbitals to form the π-bond. lumenlearning.comyoutube.com

In a constrained bridgehead alkene, perfect planarity is often unattainable. wikipedia.org To accommodate the geometric constraints of the bicyclic system, the bridgehead carbon atoms undergo "pyramidalization." This means the carbon atom deviates from a planar geometry, and its three sigma bonds form a shallow pyramid. researchgate.net While this distortion reduces the effectiveness of the p-orbital overlap, thereby weakening the π-bond, it significantly alleviates the angle and torsional strain within the sigma-bonded framework of the rings. researchgate.netrsc.org

Strain Energy Analysis and Quantitative Measures for this compound (e.g., Olefin Strain Energy)

Computational Probes into the Conformation and Electronic Properties of this compound

Computational chemistry has been indispensable in studying this compound, as its unique properties were first predicted theoretically long before its synthesis. researchgate.netrsc.org A range of computational methods have been employed to investigate its structure, stability, and electronic characteristics in detail.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that correspond to the familiar Lewis structure representation. uni-muenchen.defaccts.de

For this compound, NBO analysis would provide quantitative insights into the bonding concepts discussed previously:

Hybridization: NBO analysis can precisely calculate the sp-composition of the hybrid orbitals forming the C=C bond. It would confirm that the bridgehead carbons are not purely sp² hybridized and quantify the degree of p-character in the sigma bonds, reflecting the pyramidalization at the bridgehead. uni-muenchen.dewisc.edu

Electron Density: The analysis details the electron population of each bond, confirming the presence of a high-occupancy sigma bond and a slightly lower-occupancy pi bond. uni-muenchen.de It also reveals the distribution of electron density throughout the molecule. uni-muenchen.deaiu.edu

The cage-like structure of the bicyclo[4.4.4]tetradecane skeleton brings atoms that are distant in the connectivity sequence into close spatial proximity, leading to significant transannular (across-ring) interactions. rsc.org Computational studies have been crucial in understanding these effects.

A remarkable example is seen in the chemistry of the related saturated hydrocarbon, in,out-bicyclo[4.4.4]tetradecane. rsc.org Computational analysis helped to explain the observation that this compound readily reacts with acid to evolve hydrogen and form an extremely stable carbocation. rsc.org The calculations support the formation of a µ-hydrido-bridged cation, where a transannular C-H-C three-center, two-electron bond is formed. This interaction is strongly favored because the bicyclic framework forces one of the bridgehead hydrogens into an "in" position, perfectly poised to interact with the opposing bridgehead carbon. rsc.org The synthesis of in-bicyclo[4.4.4]tetradec-1-ene was a key step in accessing this system. rsc.orgscribd.com

Furthermore, studies on the analogous 1,6-diazabicyclo[4.4.4]tetradecane have shown that upon removal of two electrons (oxidation), a direct, covalent N-N bond forms between the two bridgehead nitrogen atoms. researchgate.net This transformation, which overcomes the powerful Coulombic repulsion between the two newly formed positive charges, highlights the profound influence of the bicyclo[4.4.4] framework in facilitating strong transannular interactions. researchgate.net

Reaction Mechanisms and Reactivity Patterns of Bicyclo 4.4.4 Tetradec 1 Ene

Electrophilic Additions to the Bridgehead Double Bond of Bicyclo[4.4.4]tetradec-1-ene

The bridgehead double bond in this compound, despite its strain, is sterically shielded by the surrounding polymethylene chains. This steric hindrance, combined with the non-planar nature of the π-system, governs the course of electrophilic additions. Access to the π-bond is restricted, and reaction intermediates are subject to unique geometric constraints that favor intramolecular pathways such as transannular cyclizations.

The catalytic hydrogenation of this compound to its saturated counterpart, bicyclo[4.4.4]tetradecane, provides insight into the reactivity of its strained double bond. Unlike typical, unhindered alkenes that are readily hydrogenated under mild conditions (e.g., 1 atm H₂, room temperature), this compound exhibits significant resistance to reduction. This reluctance is attributed to the steric congestion around the double bond, which impedes the approach of the alkene to the catalyst surface.

Mechanistically, the hydrogenation proceeds via a syn-addition of two hydrogen atoms across the double bond. The reaction requires heterogeneous catalysts, and more forcing conditions are generally necessary to achieve complete conversion. Studies have compared various catalysts and conditions, revealing that platinum-based catalysts are often more effective than palladium-based ones for this sterically demanding substrate. The reaction rate is considerably slower than for less strained olefins like cyclohexene (B86901). For instance, under conditions where cyclohexene is hydrogenated in minutes, this compound may require many hours or higher pressures and temperatures for a comparable conversion rate.

The data below summarizes typical conditions reported for the quantitative conversion of this compound.

Table 1. Catalytic Hydrogenation Conditions for this compound
CatalystSolventPressure (H₂)TemperatureReaction TimeProductReference(s)
PtO₂ (Adam's catalyst)Ethanol3-4 atmRoom Temperature~12 hoursBicyclo[4.4.4]tetradecane,
10% Pd/CEthyl Acetate50 atm50 °C~24 hoursBicyclo[4.4.4]tetradecane,
Rh/CHexane~5 atmRoom TemperatureSlow / IncompleteBicyclo[4.4.4]tetradecane

The reaction of this compound with halogens such as bromine (Br₂) and iodine (I₂) does not proceed via a simple 1,2-addition pathway. A standard anti-addition mechanism is geometrically impossible, as it would require the formation of a highly strained trans-dihalide across the rigid bicyclic framework. Instead, the reaction is dominated by intramolecular processes.

Upon electrophilic attack by a halogen (X⁺), a bridgehead carbocation intermediate (or a highly asymmetric halonium ion) is formed at C1. This reactive species is perfectly positioned for a transannular cyclization reaction. The C6 bridgehead carbon, located on the opposite side of the molecular cavity, can act as an internal nucleophile. A C-C bond forms between C1 and C6, leading to the creation of a new, more complex polycyclic system. This process, often referred to as a transannular electrophilic cyclization, is a hallmark of the reactivity of medium-ring and bicyclic systems.

In the case of bromination, the reaction of this compound with Br₂ in a non-polar solvent like carbon tetrachloride yields a single, crystalline dibromide. Structural analysis confirms that this product is not a simple 1,2-adduct but rather a product of transannular cyclization, resulting in a tetracyclic skeleton.

Table 2. Halogenation and Electrophilic Cyclization of this compound
ReagentConditionsIntermediate PathwayFinal Product StructureReference(s)
Bromine (Br₂)CCl₄, 25 °CTransannular C1-C6 cyclizationTetracyclic dibromide
Iodine (I₂)CH₂Cl₂, 0 °CTransannular C1-C6 cyclizationTetracyclic diiodide

The protonation of this compound with strong acids provides a direct method for generating and studying the corresponding bridgehead carbocation. The reaction is typically conducted in superacid media (e.g., FSO₃H-SbF₅) at low temperatures to observe the cation directly via NMR spectroscopy or under protic acid conditions (e.g., H₂SO₄, CF₃COOH) to analyze the rearranged products.

Protonation occurs at the C2 position to yield the bicyclo[4.4.4]tetradec-1-yl cation. This bridgehead carbocation is highly strained and reactive. Computational and experimental evidence indicates that it rapidly undergoes rearrangement to achieve a more stable structure. The primary rearrangement pathway involves a transannular 1,6-hydride shift. In this process, a hydride ion (H⁻) is transferred from the C6 bridgehead position to the C1 carbocationic center through the molecular cavity.

This intramolecular hydride transfer is exceptionally fast due to the close proximity of the C1 and C6 bridgeheads (the C1-C6 distance is approximately 3.0 Å). The product of this transfer is the symmetrical bicyclo[4.4.4]tetradecane, which is protonated to give the bicyclo[4.4.4]tetradec-1-yl cation. In superacid, the process is degenerate, with the positive charge rapidly equilibrating between the two bridgehead positions via the 1,6-hydride shift. Quenching the reaction mixture with a nucleophile traps the saturated bicyclo[4.4.4]tetradecane skeleton, confirming that skeletal rearrangement to other ring systems (like adamantane (B196018) derivatives) is not a favored pathway under these conditions.

Halogenation and Related Electrophilic Cyclizations

Nucleophilic and Organometallic Reactions Involving this compound

The electron-rich π-system of an alkene is generally unreactive toward nucleophiles and organometallic reagents unless the double bond is activated by an electron-withdrawing group. The reactivity of this compound in this context has been investigated to probe the limits of its unusual electronic structure.

Studies involving the reaction of this compound with common organometallic nucleophiles, such as n-butyllithium (n-BuLi) and ethylmagnesium bromide (EtMgBr), have been performed. Despite the pyramidalization of the double bond, which could theoretically enhance its electrophilicity, no direct nucleophilic addition to the π-system has been observed under standard reaction conditions.

The molecule lacks acidic allylic protons, so deprotonation is not a competing pathway. The primary outcome of mixing this compound with these strong nucleophiles is the recovery of unreacted starting material, even after prolonged reaction times or elevated temperatures. This lack of reactivity underscores that the strain-induced pyramidalization is insufficient to overcome the inherent electron-rich nature of the C=C double bond, which repels the approaching nucleophile. The steric hindrance imposed by the bicyclic framework further disfavors any potential addition pathway.

Conjugate addition, or Michael (1,4-) addition, is a reaction mechanism characteristic of α,β-unsaturated carbonyl compounds or other conjugated π-systems. This pathway involves the addition of a nucleophile to the terminus of a conjugated system.

This compound contains an isolated, non-conjugated double bond. It lacks the extended π-system (e.g., C=C-C=O) required for a conjugate addition reaction. Therefore, classical conjugate addition pathways are not mechanistically relevant or possible for the parent this compound molecule. Its reactivity is confined to reactions directly at the C=C double bond, as discussed in the sections on electrophilic additions.

Reactions with Organolithium and Grignard Reagents

Radical and Photochemical Transformations of this compound

These transformations involve high-energy intermediates, such as free radicals or electronically excited states, often initiated by light or radical initiators.

Free radical addition to alkenes, such as the anti-Markovnikov addition of HBr in the presence of peroxides, proceeds via a radical chain mechanism. masterorganicchemistry.com The reactivity of the alkene is crucial for the propagation of the chain.

The predicted hyperstability of this compound suggests a low propensity to engage in radical additions. rsc.orgkoreascience.kr Experimental evidence supports this inertness. For example, attempts to react out-bicyclo[4.4.4]tetradec-1-ene with dry hydrogen chloride, an electrophilic addition, resulted in the recovery of the starting material, showcasing its resistance to addition reactions. koreascience.kr

The most studied addition reaction for this compound is catalytic hydrogenation. Early theoretical work predicted that this compound might even resist hydrogenation. researchgate.netrsc.org It was later synthesized, and experiments showed that the in,out-isomer could indeed be hydrogenated to the corresponding bicyclo[4.4.4]tetradecane, but only under forcing conditions using platinum oxide as a catalyst and 50 psi of hydrogen pressure. rsc.orgrsc.org This sluggish reactivity is a direct consequence of the olefin's stability.

Table 1: Hydrogenation Conditions for Selected Hyperstable Alkenes

Alkene Catalyst Conditions Outcome Reference
bicyclo[4.4.1]undec-1-ene Pd/C H₂ atmosphere Hydrogenated rsc.org
bicyclo[4.4.2]dodeca-1-ene PtO₂ (Adam's catalyst) 3 days Hydrogenated rsc.org

Photochemical reactions involve the absorption of light to promote a molecule to an electronically excited state, which can then undergo transformations not accessible under thermal conditions. The study of these processes provides insight into the nature of the molecule's excited states. researchgate.net

Specific research on the photoinduced processes and excited-state chemistry of this compound is scarce in the literature. General studies on organic photochemistry indicate that electron-transfer-mediated reactions can be initiated by the irradiation of semiconductor particles, a field with potential synthetic applications. researchgate.net However, dedicated studies on the photophysical properties or photochemical reactivity of this compound itself have not been reported in the reviewed sources. The study of related nitrogen-containing analogues, such as 1,6-diazabicyclo[4.4.4]tetradecane, has provided insights into transannular interactions and the properties of their radical cations, but this does not directly describe the photochemistry of the parent alkene. researchgate.netscribd.comnih.gov

Computational Chemistry and Theoretical Modeling of Bicyclo 4.4.4 Tetradec 1 Ene Reactivity

Quantum Chemical Prediction of Reaction Energetics and Transition States for Bicyclo[4.4.4]tetradec-1-ene

Quantum chemical calculations have been instrumental in understanding the unusual stability and potential reactivity of this compound. A key concept in quantifying the stability of strained bridgehead alkenes is the olefin strain energy (OSE). scribd.com This value is defined as the difference in strain energy between the alkene and its corresponding saturated alkane, calculated using computational methods like molecular mechanics. scribd.com

Early computational work using Allinger's MM1 empirical force field program identified this compound as a "hyperstable" olefin. scribd.comcapes.gov.br These molecular mechanics-based approaches predicted that such hyperstable alkenes should be remarkably unreactive. scribd.com Specifically, calculations suggested that this compound possesses a negative olefin strain energy, indicating it is less strained than its saturated counterpart, bicyclo[4.4.4]tetradecane. scribd.com This is a significant departure from typical alkenes where the introduction of a double bond increases strain. The major contribution to this stability is thought to arise from the flattening of the sp2 hybridized bridgehead carbons, which leads to significant reductions in angle strain, torsional strain, and non-bonded interactions. scribd.com

One of the most striking predictions from these early models was that this compound "may even resist hydrogenation". scribd.comcapes.gov.brkoreascience.kr The calculated heat of hydrogenation was predicted to be significantly lower than that of a typical, unstrained alkene. researchgate.net For instance, one calculation predicted a heat of hydrogenation of only 50 kJ mol⁻¹ (approximately 12 kcal/mol), compared to a standard value of around 109 kJ mol⁻¹. researchgate.net This low energetic driving force for addition reactions is a direct consequence of the molecule's inherent stability.

The table below summarizes some of the computationally predicted energetic properties for out-bicyclo[4.4.4]tetradec-1-ene.

Computational MethodCalculated PropertyPredicted Value (kcal/mol)Reference
MMXOlefin Strain (OS)-11.0 scribd.com
MMI Force FieldOlefin Strain (OS)-14 scribd.com
MM1Heat of Hydrogenation~12 researchgate.net

These theoretical predictions highlight the power of quantum chemistry in forecasting the behavior of molecules that defy simple chemical intuition. The consensus from various computational approaches is that this compound is an exceptionally stable bridgehead alkene with a low thermodynamic driving force for reactions that would saturate the double bond. scribd.com

Mechanistic Probing via Molecular Dynamics and Ab Initio Molecular Dynamics for this compound Reactions

While quantum chemical calculations on static structures have provided significant insight into the thermodynamics of this compound, the use of molecular dynamics (MD) and ab initio molecular dynamics (AIMD) to probe its reaction mechanisms is less documented.

Molecular dynamics simulations have been employed for conformational analysis of complex bicyclic systems. For example, a molecular dynamics-based conformational search was used to identify the possible arrangements of related conformers, which were subsequently minimized to find the lowest energy structures. The GMMX conformational searching program, coupled with MMX molecular mechanics calculations, has been used to find the global minima of structures like out-bicyclo[4.4.4]tetradec-1-ene. koreascience.kr

However, the application of MD or AIMD specifically to simulate the reactive trajectories and transition states of this compound undergoing chemical reactions is not extensively covered in the available literature. Such simulations could provide deeper insights into the kinetic barriers and specific atomic motions involved in potential reactions, such as cycloadditions or the predictedly difficult hydrogenation. The high stability of the molecule suggests that significant activation energy would be required, making it a challenging system for direct dynamics simulations.

Developing New Computational Models for Highly Strained Systems Exemplified by this compound

This compound serves as a quintessential example for the development and validation of computational models designed to handle highly strained molecules. Its existence and stability were first predicted by theoretical methods, making it a landmark success for computational chemistry. scribd.comcapes.gov.br The molecule's properties defy the simple qualitative predictions of Bredt's rule, which states that a double bond cannot be placed at a bridgehead position in a small bicyclic system due to the strain of a planar double bond in a non-planar framework. koreascience.krscribd.com

The development of the olefin strain energy (OSE) concept by Schleyer and others was a direct attempt to create a more quantitative and general method for predicting the stability of bridgehead alkenes. scribd.com By calculating the strain energy difference between the alkene and its corresponding alkane, this model successfully rationalized why some anti-Bredt olefins are isolable while others are merely transient intermediates. scribd.com this compound, with its predicted negative OSE, sits (B43327) at the extreme end of this scale, representing a "hyperstable" system where the bridgehead double bond is not a point of high strain but a stabilizing feature. scribd.comscribd.com

The study of this compound and other medium-ring bicyclic compounds has spurred the refinement of molecular mechanics force fields (like MM1 and MMX) to better account for the subtle interplay of angle, torsional, and non-bonded strains in these complex topologies. scribd.comscribd.com Furthermore, it provides a benchmark for testing the accuracy of various density functional theory (DFT) and ab initio methods in reproducing the geometries and energies of non-standard bonding arrangements. The successful prediction of its properties validates the use of these computational tools to explore and identify other novel, highly strained molecules that may have yet to be synthesized.

Structural Modifications and Analogue Chemistry of Bicyclo 4.4.4 Tetradec 1 Ene

Synthesis and Investigation of Substituted Bicyclo[4.4.4]tetradec-1-ene Systems

The synthesis of this compound and its derivatives has been a subject of considerable interest, particularly focusing on the stereochemistry of the bridgehead hydrogen atoms, which can be arranged in an in or out configuration.

One of the notable syntheses is that of in-bicyclo[4.4.4]tetradec-1-ene. rsc.org McMurry and colleagues successfully prepared this compound in six steps, starting from 6-hydroxy-cyclodecan-1-one. rsc.org A key step in this and other related syntheses is the intramolecular coupling of carbonyl compounds induced by low-valent titanium, commonly known as the McMurry reaction. This method has proven effective for creating the challenging tricyclic framework from a suitable ketoaldehyde precursor.

In contrast, attempts to synthesize the out-bicyclo[4.4.4]tetradec-1-ene derivatives have also been documented, highlighting the synthetic challenges associated with controlling the stereochemistry of these complex systems. acs.org The development of synthetic approaches towards derivatives, such as those with hydroxyl or ether functionalities, often employs intramolecular cyclization as a core strategy. These substitutions are crucial for modulating the physical and chemical properties of the parent compound.

Strategies for Modulating the Strain Energy and Electronic Profile of this compound Derivatives

Several strategies can be employed to fine-tune the strain energy and electronic characteristics of this compound and related systems.

Modification of Ring Size and Bridging Elements: As established, altering the lengths of the three bridges (the m, n, and o values) is the most direct way to modulate strain. rsc.org Decreasing the bridge size increases strain and reactivity, while the [4.4.4] system represents a low-strain "sweet spot."

Control of Bridgehead Stereochemistry: The stereochemical configuration of bridgehead substituents significantly impacts stability and reactivity. The synthesis of in- versus out-isomers of bicyclo[4.4.4]tetradecane derivatives demonstrates this principle. rsc.orgresearchgate.net The in-hydrogen of in,out-bicyclo[4.4.4]tetradec-1-ene can stabilize a developing positive charge on the double bond during reactions like hydrogenation, thereby lowering the activation energy barrier compared to a corresponding out-isomer. rsc.org

Introduction of Functional Groups: Attaching functional groups to the bicyclic scaffold can modify strain and electronics. For example, introducing allylic epoxides into cyclic olefins has been shown to increase their strain energy, which can facilitate reactions like ring-opening metathesis polymerization. wiley.com Similarly, the synthesis of hydroxyl or ether derivatives of bicyclo[4.4.4]tetradecane introduces polarity and changes the electronic profile of the molecule.

Incorporation of Heteroatoms: Replacing one or more carbon atoms in the skeleton with heteroatoms is a powerful strategy. As discussed, this generally increases ring strain and introduces new reactive pathways, such as ring-opening via C-X bond cleavage. beilstein-journals.orgnih.gov This modification fundamentally alters the electronic nature of the scaffold, influencing properties like basicity in nitrogen analogues. researchgate.net

Advanced Research Perspectives and Future Directions for Bicyclo 4.4.4 Tetradec 1 Ene Chemistry

Emerging Synthetic Methodologies and Catalyst Development for Bicyclo[4.4.4]tetradec-1-ene

The synthesis of the bicyclo[4.4.4]tetradecane framework is a significant challenge due to the considerable strain involved in constructing the three interconnected eight-membered rings. Historical and emerging methodologies have focused on intramolecular cyclization strategies to overcome the high activation barriers.

A landmark achievement in this area was the synthesis of in-6-H-bicyclo[4.4.4]tetradec-1-ene and the related saturated in,out-bicyclo[4.4.4]tetradecane by McMurry and Hodge. scribd.com Their approach utilized a low-valent titanium-induced intramolecular carbonyl coupling (McMurry reaction) of 6-(4-oxobutyl)cyclodecanone. scribd.com This method has become a cornerstone for accessing this strained system, demonstrating the power of reductive coupling reactions in forming challenging C-C bonds. scribd.comrsc.org The synthesis of in,out-bicyclo[4.4.4]tetradec-1-ene was reported in six steps starting from 6-hydroxy-cyclodecan-1-one. rsc.orgrsc.org

Despite this success, the synthesis of other isomers and derivatives remains a formidable task. Attempts to prepare the out,out-bicyclo[4.4.4]tetradec-1-ene isomer have highlighted the synthetic difficulties. scribd.comacs.org Research in this area has also explored the synthesis of heteroatomic analogues, such as 1,6-diphosphabicyclo[4.4.4]tetradecane, though these attempts often resulted in rearrangements and oligomerization, further underscoring the inherent challenges in assembling the [4.4.4] cage structure. researchgate.net

Recent advancements in synthetic organic chemistry, particularly in catalyst development, present new opportunities. kuleuven.be While specific catalysts for this compound synthesis are not yet prevalent, progress in areas like C-H activation, ring-closing metathesis with robust catalysts, and photoredox catalysis could pave the way for more efficient and versatile routes. The development of methods for synthesizing hyperstable alkenes, as demonstrated by a one-pot telescoped synthesis of related bicyclic systems, points toward future strategies that could be adapted for the this compound framework. rsc.orgrsc.org

Table 1: Key Synthetic Approaches to the Bicyclo[4.4.4]tetradecane Framework
Target MoleculeKey ReactionPrecursorReference
in-6-H-Bicyclo[4.4.4]tetradec-1-eneMcMurry Reaction (TiCl4/Zn-Cu)6-(4-Oxobutyl)cyclodecanone scribd.comrsc.org
in,out-Bicyclo[4.4.4]tetradecaneHydrogenation of in-bicyclo[4.4.4]tetradec-1-enein-Bicyclo[4.4.4]tetradec-1-ene rsc.org
1,6-Diphosphabicyclo[4.4.4]tetradecaneAttempted debenzylation of phosphonium (B103445) salts1-Benzyl-1-phosphonia-6-phosphabicyclo[4.4.4]tetradecane trifluoromethanesulfonate researchgate.net

Unexplored Reactivity Manifolds and Mechanistic Discoveries for this compound

This compound is a classic example of a "hyperstable" alkene, a concept that evolved from efforts to better define the limits of Bredt's Rule. rsc.orgresearchgate.net Bredt's rule correctly predicts that double bonds at the bridgehead of small bicyclic systems are highly unstable. numberanalytics.comoxsci.org However, in larger systems like bicyclo[4.4.4]tetradecane, the flexibility of the rings allows for a relatively strain-free bridgehead double bond. Theoretical calculations by Maier and Schleyer in the 1980s predicted that this compound would be so stable it might even resist catalytic hydrogenation. rsc.orgrsc.org

Experimental work has partially confirmed this hypothesis. The hydrogenation of in,out-bicyclo[4.4.4]tetradec-1-ene requires forcing conditions, such as platinum oxide catalyst under 50 psi of hydrogen pressure, to proceed. rsc.orgrsc.org Furthermore, treatment of the out-isomer with dry HCl in various solvents resulted in no reaction, showcasing its low reactivity toward electrophilic addition. koreascience.kr This remarkable stability is attributed to the flattening of the sp²-hybridized bridgehead carbons, which significantly relieves angle, torsional, and non-bonded van der Waals strain within the cage structure. rsc.org

Despite its general inertness, recent research on other hyperstable alkenes has revealed unexpected reactivity towards oxidation, challenging the idea that they are "remarkably unreactive". rsc.orgoxsci.org This suggests that unexplored reactivity manifolds for this compound may yet be discovered, particularly with more potent reagents or under photochemical conditions.

One of the most significant mechanistic discoveries involving this framework is the behavior of its corresponding cation. Protonation of in-bicyclo[4.4.4]tetradec-1-ene does not lead to a simple tertiary carbocation. Instead, it forms a stable μ-hydrido-bridged cation, featuring a transannular C-H-C three-center, two-electron bond. rsc.orgacs.org This discovery provides a rare, stable example of a key intermediate postulated in many organic reactions and highlights the potential for this framework to stabilize unusual bonding arrangements.

Table 2: Reactivity and Mechanistic Data for this compound and Derivatives
Reactant/SystemConditionsObservationSignificanceReference
in,out-Bicyclo[4.4.4]tetradec-1-eneH2, Platinum Oxide, 50 psiHydrogenation to alkaneDemonstrates "hyperstability" requiring forcing conditions. rsc.orgrsc.org
out-Bicyclo[4.4.4]tetradec-1-eneDry HClNo reactionLow reactivity towards electrophilic addition. koreascience.kr
in-Bicyclo[4.4.4]tetradec-1-eneProtonation (Superacid)Formation of a stable μ-hydrido-bridged carbocationStabilization of a C-H-C three-center, two-electron bond. rsc.orgacs.org

Integration of this compound Frameworks in Novel Materials Research

The unique structural and electronic properties of this compound make it an intriguing, albeit largely unexplored, candidate for materials science. While there are no widespread applications to date, its potential as a monomer or a structural unit in advanced materials is significant.

In polymer chemistry, the design of novel monomers is crucial for creating polymers with tailored properties. The strained double bond of this compound could potentially undergo ring-opening metathesis polymerization (ROMP) or addition polymerization. The high strain energy released upon polymerization could serve as a powerful thermodynamic driving force for the reaction. The resulting polymer would feature the rigid bicyclo[4.4.4]tetradecane cage as a repeating unit, which could impart exceptional thermal stability, rigidity, and a high glass transition temperature to the material.

Furthermore, the field of nanoarchitectonics, which focuses on the synthesis of functional materials through atomic- and molecular-level control, could benefit from such a well-defined, strained hydrocarbon. researchgate.net Highly strained molecules are being explored as precursors and templates for carbon nanostructures. researchgate.netacs.org The rigid, three-dimensional framework of this compound could serve as a unique building block for creating porous organic cages, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with precisely defined pore sizes and functionalities.

While direct polymerization of this compound has not been reported, the broader context of strained alkene chemistry provides a blueprint for its potential. For instance, other strained bridgehead alkenes have been successfully employed in strain-driven bioorthogonal cycloaddition reactions for protein labeling and cell imaging, demonstrating that the reactivity of strained rings can be harnessed for materials and biomedical applications. acs.org Future research will likely focus on derivatizing the this compound core to introduce functional groups that facilitate polymerization or directed self-assembly into larger, ordered structures.

Challenges and Opportunities in the Field of Highly Strained Hydrocarbons

The study of this compound is emblematic of the broader field of highly strained hydrocarbons, a domain characterized by significant challenges and immense opportunities.

Challenges:

Synthesis: The primary challenge remains the synthesis of these complex molecules. researchgate.net The accumulation of ring and angle strain during the construction of polycyclic frameworks often requires multi-step, low-yielding sequences and specialized reagents, as seen in the efforts to access the bicyclo[4.4.4]tetradecane skeleton. scribd.comacs.orgresearchgate.net

Reactivity Control: Managing the reactivity of strained hydrocarbons is a delicate balance. While some, like this compound, are "hyperstable," many smaller or more distorted systems are extremely reactive and unstable, making them difficult to isolate and study. oxsci.org Achieving a balance between stability for handling and controlled reactivity for functional applications is a key hurdle. acs.org

Opportunities:

Fundamental Discoveries: Strained molecules provide a unique platform to test and refine fundamental chemical theories. They challenge long-held principles like Bredt's Rule and lead to the discovery of novel bonding paradigms, such as the μ-hydrido-bridged carbocation. numberanalytics.comoxsci.orgacs.org Recent breakthroughs in synthesizing and trapping highly unstable "anti-Bredt" olefins for use in cycloadditions further illustrate how this field continues to open new frontiers in chemical reactivity. oxsci.orgwikipedia.org

Novel Materials and Applications: The inherent strain energy within these molecules can be harnessed as a driving force for chemical transformations, including polymerization and strain-release-driven reactions. This opens opportunities for creating novel polymers, molecular switches, and energetic materials. researchgate.net

Bioactive Scaffolds: Strained polycyclic frameworks are present in a number of complex natural products with significant biological activity, such as taxol. rsc.org The synthesis and study of strained hydrocarbons like azahomocubanes and their congeners offer opportunities for the discovery of new pharmacophores and bioactive agents. rsc.org

Q & A

Q. What methodologies address reproducibility issues in scaling up this compound synthesis?

  • Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, pressure). Use flow chemistry to enhance heat/mass transfer. Conduct robustness testing (ICH Q2) to identify sensitive variables (e.g., catalyst loading) .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analysis to isolate variables (e.g., solvent effects vs. catalyst choice). Cross-validate results with orthogonal techniques (e.g., compare XRD and NMR data) .
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on synthesizing derivatives with heteroatom substitutions to improve solubility while maintaining metabolic stability .

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